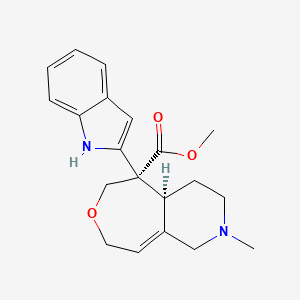
6,7-seco-angustilobine B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-seco-angustilobine B is an indole alkaloid derived from the plant Alstonia scholaris, which belongs to the Apocynaceae family. This compound is part of a larger group of alkaloids known for their diverse biological activities. Alstonia scholaris has been traditionally used in various medicinal systems, including Ayurveda and Traditional Chinese Medicine, to treat a range of ailments such as fever, pain, inflammation, and respiratory disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 6,7-seco-angustilobine B involves the photoinduced [3+2] cycloaddition reaction. This reaction is carried out under aerobic conditions, where the Alstonia indole alkaloid undergoes a photoinduced electron transfer, leading to the formation of a radical ion pair. This pair then undergoes further electron transfer, proton transfer, and radical recombination processes to yield the final product .
Industrial Production Methods
Currently, there is limited information on the industrial production methods for this compound. Most of the research and production are conducted at a laboratory scale, focusing on the synthesis and characterization of the compound for scientific studies .
Análisis De Reacciones Químicas
Types of Reactions
6,7-seco-angustilobine B primarily undergoes photoinduced [3+2] cycloaddition reactions. This type of reaction involves the addition of the compound to fullerene [C60] under aerobic conditions, resulting in the formation of a monoaddition photoadduct .
Common Reagents and Conditions
Reagents: Fullerene [C60], Alstonia indole alkaloid
Conditions: Aerobic conditions, photoinduced electron transfer
Major Products
The major product formed from the photoinduced [3+2] cycloaddition reaction is a monoaddition photoadduct, which is characterized by various spectroscopic techniques such as UV, IR, MALDI-TOFMS, and NMR .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 6,7-seco-angustilobine B involves photoinduced electron transfer and radical recombination pathways. The compound undergoes a series of electron and proton transfers, leading to the formation of radical intermediates. These intermediates then recombine to form the final product. This mechanism highlights the compound’s potential for use in photodynamic therapy and other applications that involve radical chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- Angustilobine B acid
- Losbanine (6,7-seco-6-norangustilobine B)
- N-4-methyl angustilobine B
- Angustilobine B N-4-oxide
Uniqueness
6,7-seco-angustilobine B is unique due to its specific structural features and the types of reactions it undergoes. Unlike other similar compounds, it has been extensively studied for its photoinduced [3+2] cycloaddition reactions, making it a valuable compound for research in photochemistry and radical chemistry .
Propiedades
IUPAC Name |
methyl (4aS,5S)-5-(1H-indol-2-yl)-2-methyl-1,3,4,4a,6,8-hexahydrooxepino[4,5-c]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-22-9-7-16-15(12-22)8-10-25-13-20(16,19(23)24-2)18-11-14-5-3-4-6-17(14)21-18/h3-6,8,11,16,21H,7,9-10,12-13H2,1-2H3/t16-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQMYHQHWMKUFY-JXFKEZNVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C(=CCOCC2(C3=CC4=CC=CC=C4N3)C(=O)OC)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]2C(=CCOC[C@]2(C3=CC4=CC=CC=C4N3)C(=O)OC)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
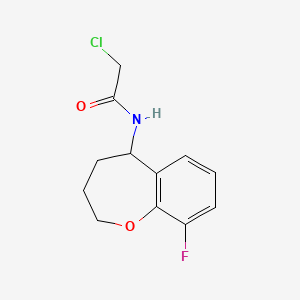
![5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2476910.png)
![3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2476911.png)
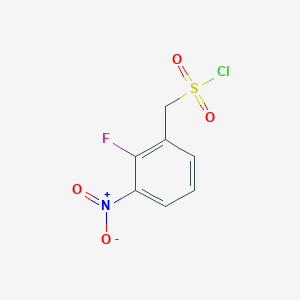
![2-chloro-6-fluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2476915.png)
![prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2476916.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea](/img/structure/B2476919.png)
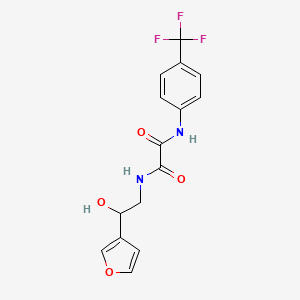
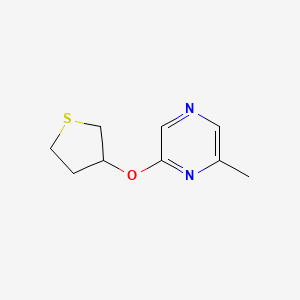
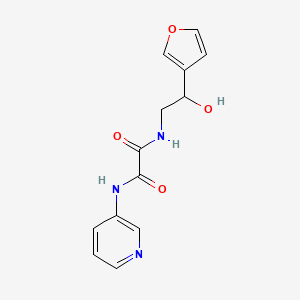
![N-(3-methoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2476928.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide](/img/structure/B2476929.png)
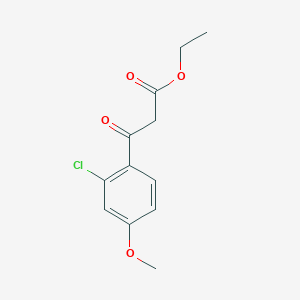
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}indolizine-2-carboxamide](/img/structure/B2476931.png)
